9-(dicyanomethylidene)-N,N'-bis(3-methylphenyl)-9H-fluorene-2,7-disulfonamide
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Overview
Description
9-(dicyanomethylidene)-N,N’-bis(3-methylphenyl)-9H-fluorene-2,7-disulfonamide: is a complex organic compound with a unique structure that includes a fluorene core, sulfonamide groups, and dicyanomethylidene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(dicyanomethylidene)-N,N’-bis(3-methylphenyl)-9H-fluorene-2,7-disulfonamide typically involves multiple steps, starting with the preparation of the fluorene core. The fluorene core can be synthesized through a condensation reaction of 9-fluorenone and phenol under acidic catalysis . The final step involves the addition of dicyanomethylidene groups, which can be achieved through a nucleophilic substitution reaction using appropriate cyanide sources .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the sulfonation and nucleophilic substitution steps, as well as the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
9-(dicyanomethylidene)-N,N’-bis(3-methylphenyl)-9H-fluorene-2,7-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the dicyanomethylidene groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfone derivatives, while reduction can yield reduced dicyanomethylidene compounds.
Scientific Research Applications
9-(dicyanomethylidene)-N,N’-bis(3-methylphenyl)-9H-fluorene-2,7-disulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the field of cancer research.
Industry: It can be used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 9-(dicyanomethylidene)-N,N’-bis(3-methylphenyl)-9H-fluorene-2,7-disulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity. The dicyanomethylidene moieties may also play a role in the compound’s biological activity by interacting with cellular components and disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
9,9-bis(4-hydroxyphenyl) fluorene: This compound has a similar fluorene core but lacks the dicyanomethylidene and sulfonamide groups.
3,4-Dimethoxyphenethylamine: Although structurally different, this compound shares some functional group similarities with 9-(dicyanomethylidene)-N,N’-bis(3-methylphenyl)-9H-fluorene-2,7-disulfonamide.
Uniqueness
The uniqueness of 9-(dicyanomethylidene)-N,N’-bis(3-methylphenyl)-9H-fluorene-2,7-disulfonamide lies in its combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C30H22N4O4S2 |
---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
9-(dicyanomethylidene)-2-N,7-N-bis(3-methylphenyl)fluorene-2,7-disulfonamide |
InChI |
InChI=1S/C30H22N4O4S2/c1-19-5-3-7-22(13-19)33-39(35,36)24-9-11-26-27-12-10-25(40(37,38)34-23-8-4-6-20(2)14-23)16-29(27)30(28(26)15-24)21(17-31)18-32/h3-16,33-34H,1-2H3 |
InChI Key |
UFZQVFZSAZSPQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=C(C#N)C#N)C=C(C=C4)S(=O)(=O)NC5=CC=CC(=C5)C |
Origin of Product |
United States |
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